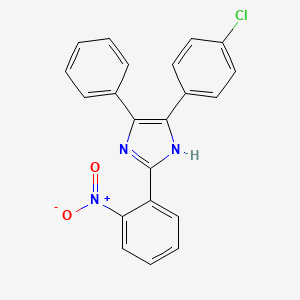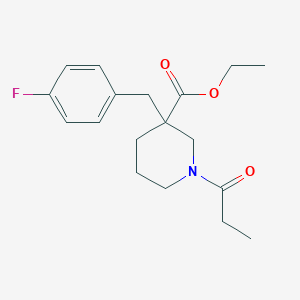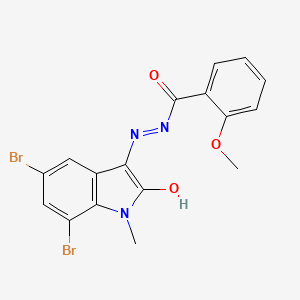![molecular formula C24H25N3O3 B6053215 1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6053215.png)
1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine, also known as NF279, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective antagonist of P2X1 and P2X3 receptors, which are ion channels that are activated by extracellular ATP. The compound was first synthesized in 2000 by a team of researchers at the University of Sherbrooke in Canada.
Wirkmechanismus
1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine works by binding to the extracellular domain of P2X1 and P2X3 receptors, thereby preventing the binding of ATP and blocking the ion channel. This results in the inhibition of downstream signaling pathways that are activated by these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit platelet aggregation, reduce pain perception, and decrease the release of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation in animal models of arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine is its high selectivity for P2X1 and P2X3 receptors, which allows for the specific investigation of these receptors without affecting other ion channels or receptors. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the role of P2X1 and P2X3 receptors in cancer progression, as these receptors have been implicated in tumor growth and metastasis. Another area of interest is the development of more potent and selective P2X1 and P2X3 receptor antagonists, which could have important clinical applications in the treatment of pain, inflammation, and other diseases.
Synthesemethoden
The synthesis of 1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine involves a multi-step process that begins with the reaction of 2-furaldehyde with nitrobenzene to form 5-(3-nitrophenyl)-2-furaldehyde. This intermediate is then reacted with benzylamine to form the corresponding imine, which is reduced with sodium borohydride to produce 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine. The final step involves the reaction of this compound with cinnamaldehyde to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine is widely used in scientific research as a tool to study the role of P2X1 and P2X3 receptors in various physiological and pathological processes. These receptors are involved in a wide range of functions, including pain perception, inflammation, and platelet aggregation. By selectively blocking these receptors, this compound can be used to investigate the specific roles of P2X1 and P2X3 in these processes.
Eigenschaften
IUPAC Name |
1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-27(29)22-10-4-9-21(18-22)24-12-11-23(30-24)19-26-16-14-25(15-17-26)13-5-8-20-6-2-1-3-7-20/h1-12,18H,13-17,19H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYAWIFXQKIFBV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6053132.png)
![benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside](/img/structure/B6053147.png)

![6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053162.png)
![2-(1-isopropyl-3-oxopiperazin-2-yl)-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]acetamide](/img/structure/B6053172.png)


![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053186.png)
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-5-{1-[3-(1H-pyrazol-1-yl)propyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6053197.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6053206.png)


![1-(1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6053236.png)
![3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053244.png)
